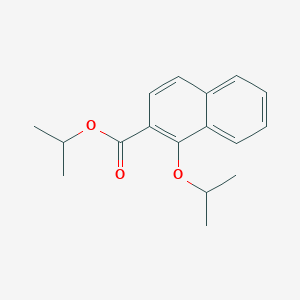
2-Naphthalenecarboxylic acid, 1-(1-methylethoxy)-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 1-(1-methylethoxy)-, 1-methylethyl ester is an organic compound that belongs to the class of naphthalene carboxylic acid esters. This compound is characterized by the presence of a naphthalene ring system substituted with a carboxylic acid ester group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 1-(1-methylethoxy)-, 1-methylethyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 1-(1-methylethoxy)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 2-Naphthalenecarboxylic acid.
Reduction: 2-Naphthalenemethanol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 1-(1-methylethoxy)-, 1-methylethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active naphthalene derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 1-(1-methylethoxy)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The naphthalene ring system can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 1-methylethyl ester
- 2-Naphthalenecarboxylic acid, 1-(1-methylethoxy)-, ethyl ester
- 2-Naphthalenecarboxylic acid, 1-(1-methylethoxy)-, methyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 1-(1-methylethoxy)-, 1-methylethyl ester is unique due to its specific ester group configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and stability are required.
Properties
CAS No. |
138528-14-0 |
|---|---|
Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
propan-2-yl 1-propan-2-yloxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H20O3/c1-11(2)19-16-14-8-6-5-7-13(14)9-10-15(16)17(18)20-12(3)4/h5-12H,1-4H3 |
InChI Key |
QCGKNNXXILPTBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC2=CC=CC=C21)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















